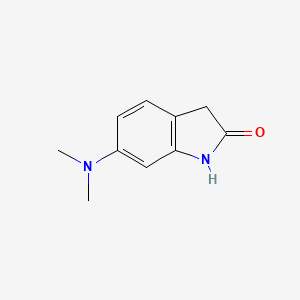![molecular formula C7H13NO B15300409 Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol: is a chiral compound with a unique bicyclic structure It is a member of the pyrrolidine family, which is known for its diverse biological activities and applications in various fields of science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Reduction: The next step often involves the reduction of the intermediate compound to obtain the desired rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol. Common reducing agents used in this step include sodium borohydride or lithium aluminum hydride.
Purification: The final step involves the purification of the compound using techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol, which can be further utilized in different applications.
Applications De Recherche Scientifique
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers use this compound to study its biological activities and interactions with various biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the industry.
Mécanisme D'action
The mechanism of action of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol can be compared with other similar compounds, such as:
rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol: This compound has a similar bicyclic structure but differs in the presence of an additional oxygen atom in the ring.
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: This compound has a similar pyrrolidine core but contains a different functional group, leading to distinct chemical and biological properties.
The uniqueness of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-8-6-3-1-2-5(6)7/h5-9H,1-4H2/t5-,6+,7+/m0/s1 |
Clé InChI |
OMTDZTIZMPWNBU-RRKCRQDMSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C1)NC[C@H]2O |
SMILES canonique |
C1CC2C(C1)NCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


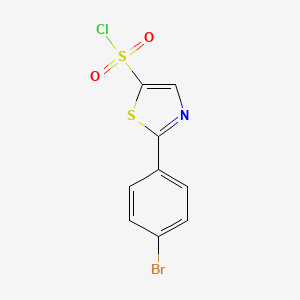
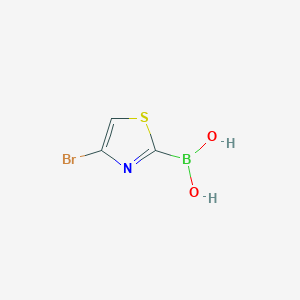
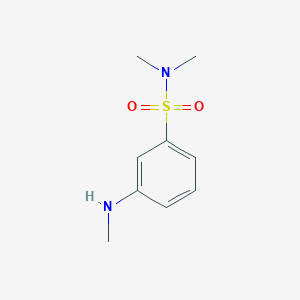
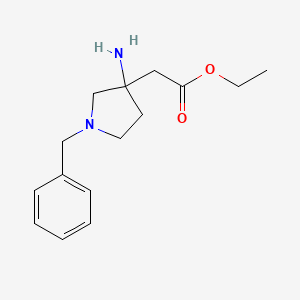

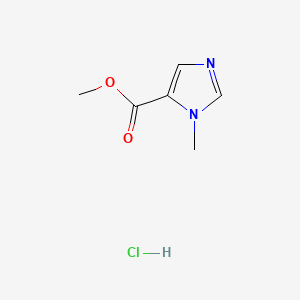
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
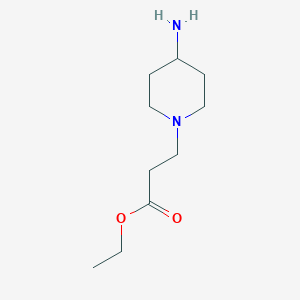
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
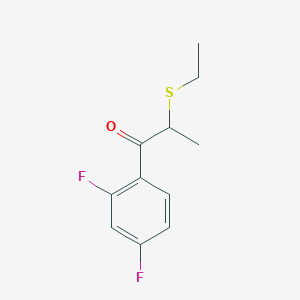
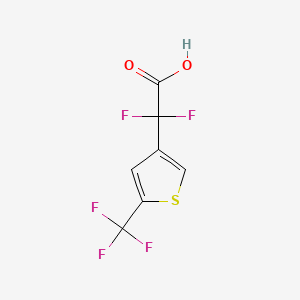
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
